molecular formula C11H16ClN3 B2422915 2-chloro-N-cyclohexyl-N-methylpyrimidin-4-amine CAS No. 1248370-43-5

2-chloro-N-cyclohexyl-N-methylpyrimidin-4-amine

Cat. No.: B2422915
CAS No.: 1248370-43-5
M. Wt: 225.72
InChI Key: QEKXXATTXLFRKY-UHFFFAOYSA-N
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Description

“2-chloro-N-cyclohexyl-N-methylacetamide” is a chemical compound with the CAS Number: 2567-56-8 and a Molecular Weight of 189.68 . It has a Linear Formula of C9H16ClNO .


Molecular Structure Analysis

The molecule consists of a cationic bis-guanide consisting of two 4-chlorophenyl rings and two biguanide groups joined by a central hexamethylene chain .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Crystal and Molecular Structures

Research has focused on understanding the crystal and molecular structures of compounds related to 2-chloro-N-cyclohexyl-N-methylpyrimidin-4-amine. For example, studies on benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers have revealed insights into their conformational differences and hydrogen-bonding interactions in crystal structures, which are vital for understanding the properties and potential applications of these compounds (Odell et al., 2007).

Chemical Transformations and Synthesis

Chemical transformations involving compounds similar to this compound have been extensively studied. For instance, the reaction of 2-chloropyrimidine with polyamines under catalytic conditions has been investigated to understand the amination process and the formation of various substituted pyrimidines, which could have implications in developing new synthesis methods for related compounds (Averin et al., 2008).

Biological Activity and Applications

Research has also explored the potential biological activities of compounds similar to this compound. For example, studies on 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines, which are synthesized through reactions involving similar pyrimidines, have shown pronounced antituberculous effects, suggesting potential medicinal applications (Erkin & Krutikov, 2007).

Quantum Mechanical Calculations and Molecular Modeling

Advanced computational techniques like density functional theory (DFT) and molecular docking have been employed to analyze molecules structurally similar to this compound. Such studies provide valuable insights into the molecular structure, chemical activity, and potential biological interactions of these compounds, which can be crucial for pharmaceutical and medicinal research (Aayisha et al., 2019).

Exploration of Non-Covalent Interactions

Investigations based on non-covalent interactions have been conducted on compounds related to this compound. These studies, involving synthesis, characterizations, and quantum chemical calculations, help in understanding the intermolecular interactions, which are crucial for designing new compounds with desired properties (Zhang et al., 2018).

Properties

IUPAC Name

2-chloro-N-cyclohexyl-N-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-15(9-5-3-2-4-6-9)10-7-8-13-11(12)14-10/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKXXATTXLFRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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